4,5-Dibromobenzene-1,2-diol
Overview
Description
4,5-Dibromobenzene-1,2-diol: is an organic compound with the molecular formula C6H4Br2O2 and a molecular weight of 267.90 g/mol . It is a derivative of benzene, where two bromine atoms are substituted at the 4 and 5 positions, and two hydroxyl groups are substituted at the 1 and 2 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromobenzene-1,2-diol can be synthesized through the bromination of catechol (benzene-1,2-diol). The process involves the addition of bromine to catechol in the presence of a solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the rate of bromination and to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form hydroquinones.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dibromohydroquinones.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4,5-Dibromobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Used in the manufacturing of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 4,5-Dibromobenzene-1,2-diol involves its interaction with molecular targets through its hydroxyl and bromine groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2,5-Dibromohydroquinone
- 4,5-Dichlorobenzene-1,2-diol
- 4,5-Diiodobenzene-1,2-diol
Comparison: 4,5-Dibromobenzene-1,2-diol is unique due to the presence of bromine atoms, which confer distinct chemical and physical properties compared to its chloro and iodo analogs. The bromine atoms make it more reactive in substitution reactions and provide different biological activities .
Properties
IUPAC Name |
4,5-dibromobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHUUKIHMKXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278972 | |
Record name | 4,5-Dibromobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2563-26-0 | |
Record name | 2563-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dibromobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dibromobenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting structural features were observed in the crystal structure of the anionic complex formed with 4,5-dibromobenzene-1,2-diol?
A1: The research paper describes the synthesis and X-ray diffraction study of an anionic complex containing this compound. The study revealed that the silicon atom in the complex adopts a distorted octahedral coordination geometry. Interestingly, this octahedron is disordered due to the superposition of Δ and Λ optical isomers []. This suggests that the this compound ligand can accommodate different spatial arrangements around the central silicon atom. Additionally, the presence of various hydrogen bonding groups in the system, including the this compound itself, leads to the formation of hydrogen-bonded chains. The this compound molecule also participates in stacking interactions, highlighting its potential for intermolecular interactions [].
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